molecular formula C10H11NO3 B3028631 Ethyl 2-acetylisonicotinate CAS No. 25028-32-4

Ethyl 2-acetylisonicotinate

Cat. No. B3028631
CAS RN: 25028-32-4
M. Wt: 193.20
InChI Key: LUMZQFHOBXCXOR-UHFFFAOYSA-N
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Description

Ethyl 2-acetylisonicotinate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is typically a solid in physical form .


Synthesis Analysis

The synthesis of Ethyl 2-acetylisonicotinate involves several steps. The process starts with the addition of ethyl isonicotinate, paraldehyde, FeSO4·7H2O, TFA, and 70% t-BuOOH into a 500 mL round bottom flask in sequence. The resulting mixture is then heated to reflux for 4 hours. After cooling to room temperature, acetonitrile is removed in vacuum and the residue is neutralized. The mixture is then extracted with chloroform (3x100 mL). The combined organic fractions are dried over MgSO4, filtered, and concentrated in vacuum. The product is then obtained through column chromatography (SiO2), eluting with a mixture of petroleum ether and ethyl acetate (13:1). The pure product is collected as a white solid .


Molecular Structure Analysis

The InChI key for Ethyl 2-acetylisonicotinate is LUMZQFHOBXCXOR-UHFFFAOYSA-N . This key is a unique identifier that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-acetylisonicotinate is a solid at room temperature . The compound’s color ranges from white to pale brown . It appears in the form of crystals, powder, or crystalline powder .

Scientific Research Applications

Safety and Hazards

Ethyl 2-acetylisonicotinate is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, and not ingesting the compound .

properties

IUPAC Name

ethyl 2-acetylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-5-11-9(6-8)7(2)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMZQFHOBXCXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717142
Record name Ethyl 2-acetylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25028-32-4
Record name Ethyl 2-acetylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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